molecular formula C11H17NS B13264707 Benzyl[3-(methylsulfanyl)propyl]amine

Benzyl[3-(methylsulfanyl)propyl]amine

Cat. No.: B13264707
M. Wt: 195.33 g/mol
InChI Key: NWORNTICAQHLNM-UHFFFAOYSA-N
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Description

Benzyl[3-(methylsulfanyl)propyl]amine (CAS: 773803-59-1) is a secondary amine with the molecular formula C₁₁H₁₇NS and a molecular weight of 195.32 g/mol. The compound features a benzyl group attached to a propylamine chain substituted with a methylsulfanyl (thioether) group at the 3-position.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-benzyl-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H17NS/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

NWORNTICAQHLNM-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[3-(methylsulfanyl)propyl]amine can be achieved through several methods. One common approach involves the Gabriel synthesis, which uses phthalimide as a protected amine. The phthalimide is deprotonated with a strong base such as potassium hydride (KH), followed by an alkylation reaction with an appropriate alkyl halide. The final step involves the liberation of the amine using hydrazine (NH2NH2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: Benzyl[3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Benzyl[3-(methylsulfanyl)propyl]amine is an organic compound that has a benzyl group connected to a 3-(methylsulfanyl)propylamine moiety, giving it unique chemical and biological properties. Research indicates that this compound exhibits potential biological activities.

Potential Applications of this compound

While the provided search results offer limited information regarding specific applications of this compound, they do point to areas of potential use based on its properties and related compounds:

  • Antimicrobial Properties Research suggests that this compound may have antimicrobial properties.
  • Pharmaceutical Applications Benzylamine, a related compound, is used in the manufacture of pharmaceuticals such as alniditan, lacosamide, moxifloxacin, and nebivolol . Benzylamine is also used as a masked source of ammonia and in the synthesis of isoquinolines, suggesting potential applications in synthesizing other complex molecules .
  • Personal Care Compositions Substituted benzyl amines, such as 3-(phenoxymethyl) benzyl amine, are used in personal care compositions, particularly for skin whitening . These compounds can effectively suppress melanochrome generation .
  • Synthesis of Other Compounds Benzylamine is used in the manufacture of the military explosive hexanitrohexaazaisowurtzitane (HNIW) .

Further Research

Mechanism of Action

The mechanism of action of Benzyl[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8)

  • Molecular Formula : Likely C₁₁H₁₆N₂ (estimated based on structure).
  • Key Differences : Incorporates a pyrrolidine ring instead of a linear propyl chain. The cyclic amine introduces conformational rigidity, which may enhance binding affinity in chiral environments. The absence of the methylsulfanyl group reduces sulfur-based reactivity (e.g., oxidation susceptibility) but increases nitrogen density for hydrogen bonding .
  • Applications : Used in asymmetric catalysis or as a building block for pharmaceuticals targeting neurological receptors.

3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 454712-97-1)

  • Molecular Formula : C₁₆H₂₄N₂O₄ (MW: 308.38 g/mol).
  • Key Differences : Contains a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. These functionalities increase polarity and solubility in aqueous media compared to the hydrophobic thioether in the target compound. The Boc group also enhances stability during peptide synthesis .
  • Applications : Likely used in solid-phase peptide synthesis or as a protected intermediate in drug development.

Benzyl(methyl){3-[(oxolan-2-ylmethyl)amino]propyl}amine (CAS: N/A)

  • Molecular Formula : C₁₆H₂₆N₂O (MW: 262.39 g/mol).
  • Key Differences : Substitutes the methylsulfanyl group with an oxolane (tetrahydrofuran) ring. The ether linkage increases electronegativity and hydrogen-bonding capacity but reduces lipid solubility. The larger molecular weight may also affect pharmacokinetic properties .
  • Applications: Potential use in prodrug formulations due to enhanced hydrolytic stability.

Benzyl[3-(cyclopropylmethoxy)propyl]amine (CAS: 2803477-07-6)

  • Molecular Formula: C₁₄H₂₁NO (MW: 219.32 g/mol).
  • Key Differences: Replaces the methylsulfanyl group with a cyclopropylmethoxy moiety. The oxygen atom in the methoxy group enhances polarity compared to the sulfur atom in the thioether .
  • Applications : Explored in medicinal chemistry for its resistance to enzymatic degradation.

Biological Activity

Benzyl[3-(methylsulfanyl)propyl]amine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a propylamine chain with a methylthio substituent. This structural configuration is crucial for its interaction with biological targets.

1. Anti-Inflammatory Activity

Recent studies have shown that derivatives of benzyl amines exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound50.00.5100
Celecoxib26.50.092288

The selectivity index indicates that this compound has a high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

2. Anticancer Activity

This compound and its derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the proliferation of HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

Cell LineCompoundIC50 (µM)
HepG2This compound8.5
MCF-7This compound10.2
HCT116This compound12.4

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMIC (µM)
Staphylococcus aureus4.0
Enterococcus faecalis8.0
Mycobacterium tuberculosis16.0

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to mice subjected to an inflammatory model induced by carrageenan. The compound significantly reduced paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy
A series of in vitro assays were conducted on MCF-7 cells treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may induce programmed cell death in cancer cells.

Q & A

Q. What are the primary synthetic routes for preparing Benzyl[3-(methylsulfanyl)propyl]amine, and how can reaction conditions influence yield?

this compound can be synthesized via:

  • Nucleophilic substitution : Reacting 3-(methylsulfanyl)propyl chloride with benzylamine under basic conditions (e.g., K₂CO₃ in acetonitrile). Temperature control (40–60°C) minimizes side reactions like over-alkylation .
  • Gabriel synthesis : Adapting methods for benzylamine derivatives, where phthalimide is alkylated with 3-(methylsulfanyl)propyl bromide, followed by hydrazinolysis to release the primary amine .
    Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Benzyl protons (C₆H₅CH₂–) appear as a singlet (~δ 3.7–4.0 ppm). The methylsulfanyl (–SCH₃) group resonates as a singlet (~δ 2.1 ppm) .
    • ¹³C NMR : The thioether carbon (–SCH₃) appears at ~δ 15–18 ppm, distinct from sulfoxides/sulfones .
  • Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks. Fragmentation patterns confirm the propylamine backbone and benzyl group .

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic or oxidative environments?

The –SCH₃ group is susceptible to oxidation, forming sulfoxides or sulfones under mild conditions (e.g., H₂O₂ in acetic acid). This reactivity necessitates careful handling (e.g., inert storage, exclusion of light). In nucleophilic reactions, the thioether’s lone pairs can coordinate metals, making the compound a potential ligand in coordination chemistry .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties (e.g., logP, logBB) of this compound?

  • logP calculation : Tools like MarvinSketch or ACD/Labs use fragment-based methods. The benzyl group increases hydrophobicity (logP ~2.5), while the –SCH₃ group adds moderate polarity .
  • Blood-brain barrier (logBB) prediction : QSAR models correlate molecular weight (<400 Da) and polar surface area (<90 Ų) with logBB values. For this compound, logBB ≈ -0.3 suggests limited CNS penetration .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) and monitor via HPLC. Thioether oxidation dominates in acidic conditions .
    • Thermal stress : Heat at 60–80°C for 72h; degradation products (e.g., sulfones) are identified by LC-MS .

Q. How can this compound be utilized in ligand design for coordination chemistry?

  • Williamson coupling : React with chloropropyl precursors to synthesize bis- or tris-amine ligands for metal complexes (e.g., Cu²⁺, Fe³⁺). The thioether’s soft donor properties enhance binding to transition metals .
  • Example : Analogous to tris[3-(2,3-diaminophenoxy)propyl]amine, this compound could serve as a backbone for macrocyclic ligands .

Methodological Considerations

  • Synthesis optimization : Use Schlenk lines for air-sensitive steps (e.g., thioether-containing intermediates) .
  • Safety protocols : The compound’s amine group may require handling in fume hoods due to potential irritancy (refer to SDS guidelines) .

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